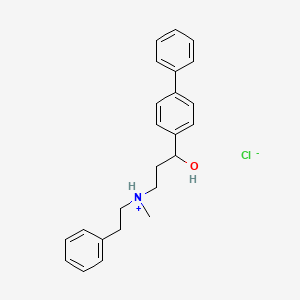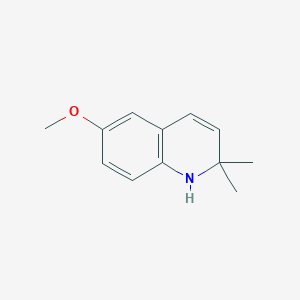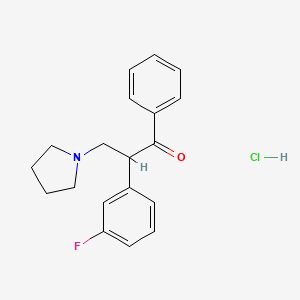
(Acryloyloxy)(triethyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Acryloyloxy)(triethyl)stannane is an organotin compound that features an acryloyloxy group attached to a triethylstannane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Acryloyloxy)(triethyl)stannane typically involves the reaction of acryloyl chloride with triethylstannane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of acryloyl chloride. The general reaction scheme is as follows:
Acryloyl chloride+TriethylstannaneTriethylaminethis compound+Hydrochloric acid
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organotin compound synthesis apply. These methods often involve continuous flow processes to ensure efficient and scalable production. Continuous flow processes are advantageous due to their ability to control reaction conditions precisely and minimize side reactions .
化学反应分析
Types of Reactions
(Acryloyloxy)(triethyl)stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The acryloyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the acryloyloxy group under basic conditions.
Major Products Formed
Oxidation: Tin oxides and acrylate derivatives.
Reduction: Reduced tin species and acrylate derivatives.
Substitution: Substituted organotin compounds with various functional groups.
科学研究应用
(Acryloyloxy)(triethyl)stannane has several applications in scientific research:
Polymer Chemistry: It is used as a monomer or comonomer in the synthesis of polymers with unique properties.
Materials Science: The compound is utilized in the development of advanced materials, including coatings and adhesives.
Biomedical Research: Organotin compounds, including this compound, are studied for their potential use in drug delivery systems and as anticancer agents.
作用机制
The mechanism of action of (Acryloyloxy)(triethyl)stannane involves its interaction with molecular targets through its tin center and acryloyloxy group. The tin center can coordinate with various ligands, while the acryloyloxy group can undergo polymerization or other chemical transformations. These interactions can affect cellular pathways and molecular processes, making the compound useful in various applications .
相似化合物的比较
Similar Compounds
Tributyltin Hydride: Another organotin compound with similar reactivity but different applications.
Trimethyltin Chloride: A compound with a different alkyl group but similar chemical properties.
Methacryloyloxyethyltrimethylammonium Chloride: A related compound used in polymer synthesis.
Uniqueness
(Acryloyloxy)(triethyl)stannane is unique due to its combination of an acryloyloxy group and a triethylstannane moiety, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in polymer chemistry and materials science, distinguishing it from other organotin compounds .
属性
CAS 编号 |
51248-79-4 |
|---|---|
分子式 |
C9H18O2Sn |
分子量 |
276.95 g/mol |
IUPAC 名称 |
triethylstannyl prop-2-enoate |
InChI |
InChI=1S/C3H4O2.3C2H5.Sn/c1-2-3(4)5;3*1-2;/h2H,1H2,(H,4,5);3*1H2,2H3;/q;;;;+1/p-1 |
InChI 键 |
NLTRLQSEZRUEGY-UHFFFAOYSA-M |
规范 SMILES |
CC[Sn](CC)(CC)OC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



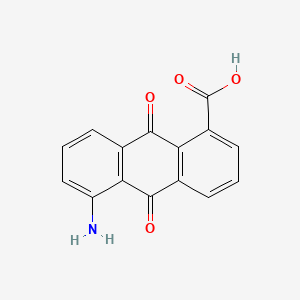
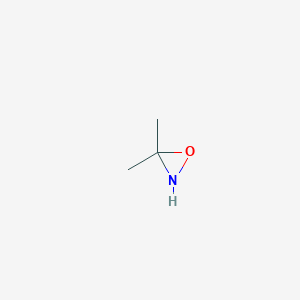


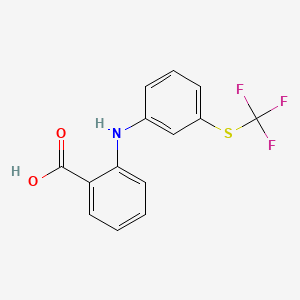
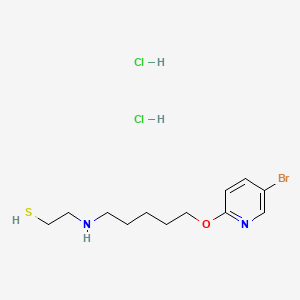

![1H-Pyrido[3,4-b]carbazole](/img/structure/B14654504.png)
![4-Oxo-3-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-sulfonic acid](/img/structure/B14654513.png)
![Lithium, [(methylsulfinyl)(methylthio)methyl]-](/img/structure/B14654523.png)
